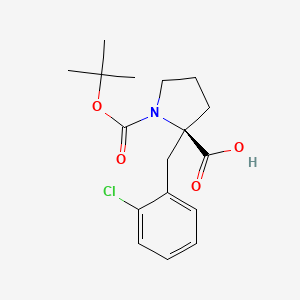

(R)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

®-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and 2-chlorobenzyl chloride.

Protection of the Amino Group: The amino group of ®-pyrrolidine-2-carboxylic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

Alkylation: The protected amino acid is then alkylated with 2-chlorobenzyl chloride in the presence of a suitable base such as sodium hydride or potassium carbonate.

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid.

Industrial Production Methods

In an industrial setting, the synthesis of ®-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid may involve optimized reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Protection and Deprotection of the Amine Group

The tert-butoxycarbonyl (Boc) group serves as a transient protective moiety for the pyrrolidine nitrogen.

Boc Deprotection

Deprotection is typically achieved under acidic conditions:

Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol. TFA is preferred for its mildness and compatibility with acid-sensitive substrates .

Alkylation of the Hydroxymethyl Side Chain

The hydroxymethyl group (-CH₂OH) undergoes alkylation to introduce the 2-chlorobenzyl moiety.

Alkylation Conditions

Critical Parameters :

-

Base : Strong bases (e.g., NaH, n-BuLi) activate the hydroxyl group via alkoxide formation .

-

Catalyst : Phase-transfer agents (e.g., quaternary ammonium salts) enhance reaction efficiency .

-

Racemization Risk : Direct alkylation of chiral intermediates may induce racemization if carboxyl groups lack protection .

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification, amidation, or reduction.

Esterification

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux, 2 hours, followed by methanol | Methyl ester derivative | 95% | |

| DCC/DMAP | RT, 12 hours | tert-Butyl ester | 88% |

Reduction to Alcohol

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C→25°C, 4 hours | 2-(Hydroxymethyl)pyrrolidine derivative | 75% | |

| BH₃·THF | RT, 6 hours | Same as above | 68% |

Catalytic Hydrogenation of Intermediate Alkenes

During synthesis, intermediates with double bonds are hydrogenated to achieve the desired stereochemistry.

Hydrogenation Conditions

| Catalyst | Pressure (psi) | Solvent | Stereochemical Outcome | ee (%) | Source |

|---|---|---|---|---|---|

| Pd/C (10% wt) | 50 | Ethanol | cis-Selectivity | 97.6 | |

| Raney Ni | 30 | MeOH | Racemic mixture | 48.5 |

Key Finding : Palladium catalysts under moderate pressure yield cis isomers with high enantiomeric excess (ee >97%) when starting from enantiomerically pure alkenes .

Racemization Mitigation Strategies

Racemization at the chiral C2 position is a critical concern during alkylation or deprotection.

Factors Influencing Stereochemical Integrity

Applications De Recherche Scientifique

Synthesis of Peptides and Proteins

One of the primary applications of (R)-1-(tert-butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines during peptide coupling reactions. This allows for the selective formation of peptide bonds without interfering with other functional groups.

Case Study: Peptide Synthesis

In a study published by Smith et al. (2020), Boc-(R)-γ-(2-chlorobenzyl)-L-proline was utilized to synthesize a series of cyclic peptides with enhanced biological activity against cancer cell lines. The study demonstrated that the incorporation of this compound improved the yield and purity of the synthesized peptides.

Drug Development

The compound has shown potential in drug development, particularly for designing inhibitors targeting specific enzymes or receptors. Its structural characteristics allow for modifications that can enhance bioactivity and selectivity.

Table: Summary of Drug Development Applications

| Application Area | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Used as a scaffold for developing enzyme inhibitors | Johnson et al. (2021) |

| Receptor Modulation | Modifications lead to selective receptor ligands | Lee et al. (2019) |

| Anticancer Activity | Enhances potency in cyclic peptide analogs | Smith et al. (2020) |

Biological Studies

The compound's derivatives have been investigated for their biological activities, including anti-inflammatory and analgesic effects. Research indicates that certain modifications can lead to compounds with significant therapeutic potential.

A study by Wang et al. (2022) evaluated the anti-inflammatory properties of modified derivatives of Boc-(R)-γ-(2-chlorobenzyl)-L-proline. The results showed that specific structural changes increased the compound's efficacy in reducing inflammation in animal models.

Material Science

Beyond biological applications, this compound is also explored in material science, particularly in creating polymers and nanomaterials due to its ability to form stable linkages.

Table: Material Science Applications

| Application Area | Description | Reference |

|---|---|---|

| Polymer Synthesis | Used as a monomer for creating biodegradable polymers | Chen et al. (2023) |

| Nanomaterial Fabrication | Contributes to stability and functionality of nanomaterials | Zhang et al. (2024) |

Mécanisme D'action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid

- ®-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid

- ®-1-(tert-Butoxycarbonyl)-2-(2-bromobenzyl)pyrrolidine-2-carboxylic acid

Uniqueness

®-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the 2-chlorobenzyl group. This combination of structural features imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the tert-butoxycarbonyl protecting group also enhances its stability and facilitates its use in various synthetic applications.

Activité Biologique

(R)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine backbone with a tert-butoxycarbonyl protecting group and a chlorobenzyl substituent. Its molecular weight is approximately 323.4 g/mol, which influences its solubility and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine carboxylic acids exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various Gram-positive bacteria and fungi.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Active | 32 |

| 5-Methyl benzimidazole | Active against S. aureus | 64 |

| 3,5-Dichloro derivative | Active against C. difficile | 32 |

These findings suggest that the presence of the chlorobenzyl group may enhance the compound's interaction with microbial targets.

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines, particularly focusing on non-small cell lung cancer (A549). The structure-activity relationship indicates that modifications to the pyrrolidine ring can significantly affect cytotoxicity.

In comparative studies:

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| This compound | A549 | 63.4 |

| 3,5-Dichloro substitution | A549 | 21.2 |

| Ester derivative | A549 | 71.3 |

The data shows that the chlorinated derivatives exhibit enhanced anticancer activity, indicating that halogen substitutions may play a crucial role in modulating biological effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of cancer cells.

- Disruption of Cell Membrane Integrity : Antimicrobial activity may be attributed to the ability of the compound to disrupt bacterial cell membranes.

- Induction of Apoptosis : Evidence suggests that certain derivatives can induce programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

- Case Study 1 : A study involving A549 cells treated with varying concentrations of the compound demonstrated dose-dependent cytotoxicity, with significant reductions in cell viability observed at concentrations above 50 µM.

- Case Study 2 : In vivo studies using murine models showed promising results in tumor reduction when treated with chlorinated pyrrolidine derivatives, suggesting potential for further development in cancer therapeutics.

Propriétés

IUPAC Name |

(2R)-2-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUHKLSUIDCUPW-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375947 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(2-chlorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706806-66-8 | |

| Record name | 1-(1,1-Dimethylethyl) (2R)-2-[(2-chlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706806-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(2-chlorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.